molecular formula C19H21N7O3S B12786078 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methylphenyl)amino)thioxomethyl)hydrazide CAS No. 94771-95-6

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methylphenyl)amino)thioxomethyl)hydrazide

Cat. No.: B12786078
CAS No.: 94771-95-6
M. Wt: 427.5 g/mol
InChI Key: KGSLMZUNIBMDAF-UHFFFAOYSA-N
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Description

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methylphenyl)amino)thioxomethyl)hydrazide is a complex organic compound with the molecular formula C19H21N7O3S This compound is notable for its unique structure, which includes a tetrazole ring, a dimethoxyphenyl group, and a thioxomethyl hydrazide moiety

Preparation Methods

The synthesis of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methylphenyl)amino)thioxomethyl)hydrazide involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methylphenyl)amino)thioxomethyl)hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments using water or acidic/basic conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methylphenyl)amino)thioxomethyl)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methylphenyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methylphenyl)amino)thioxomethyl)hydrazide can be compared with other similar compounds, such as:

    Tetrazole derivatives: These compounds share the tetrazole ring structure and may have similar chemical properties and reactivity.

    Hydrazide derivatives: Compounds with hydrazide moieties may exhibit similar biological activities and applications.

    Dimethoxyphenyl derivatives: These compounds contain the dimethoxyphenyl group and may have comparable chemical and physical properties.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

94771-95-6

Molecular Formula

C19H21N7O3S

Molecular Weight

427.5 g/mol

IUPAC Name

1-[[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]acetyl]amino]-3-(2-methylphenyl)thiourea

InChI

InChI=1S/C19H21N7O3S/c1-12-6-4-5-7-14(12)20-19(30)23-21-17(27)11-26-24-18(22-25-26)13-8-9-15(28-2)16(10-13)29-3/h4-10H,11H2,1-3H3,(H,21,27)(H2,20,23,30)

InChI Key

KGSLMZUNIBMDAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NNC(=O)CN2N=C(N=N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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